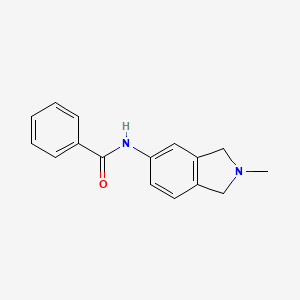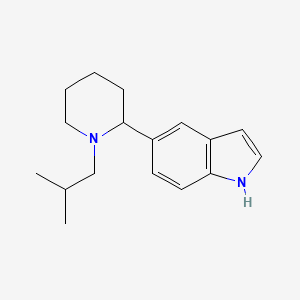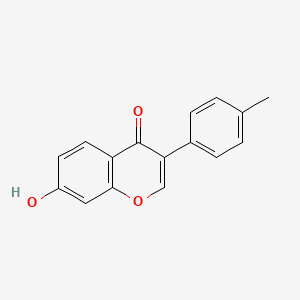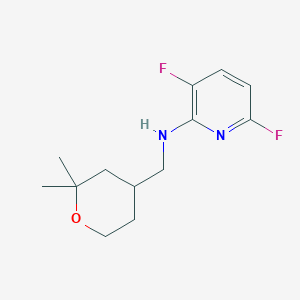![molecular formula C13H14N6 B11860539 1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Diméthylphényl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine est un composé hétérocyclique qui contient à la fois des cycles pyrazole et pyrimidine. Ce composé suscite un intérêt considérable en raison de ses activités pharmacologiques potentielles et de son rôle de brique élémentaire dans la synthèse de diverses molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(2,4-Diméthylphényl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 2,4-diméthylphénylhydrazine avec un dérivé de pyrazole adapté dans des conditions acides ou basiques. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide et de catalyseurs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-(2,4-Diméthylphényl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe hydrazinyl peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; dans des solvants tels que l'éthanol ou le tétrahydrofurane.
Substitution : Amines, thiols ; en présence de catalyseurs tels que le palladium ou le cuivre.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxylés.
Réduction : Formation de dérivés hydraziniques réduits.
Substitution : Formation de dérivés pyrazolo[3,4-d]pyrimidines substitués.
Applications de la recherche scientifique
1-(2,4-Diméthylphényl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses activités pharmacologiques potentielles, notamment des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de 1-(2,4-Diméthylphényl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou interagir avec l'ADN, affectant les processus cellulaires tels que la prolifération et l'apoptose.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,4-Diméthylphényl)-4-(4-éthylpipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(2,4-Diméthylphényl)-4-(4-méthylpipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Unicité
1-(2,4-Diméthylphényl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine est unique en raison de sa substitution hydrazinyl spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution peut améliorer sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C13H14N6 |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-11(9(2)5-8)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
Clé InChI |
QEJCWFSUEQPUKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


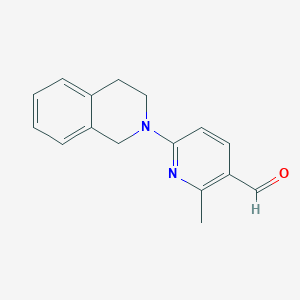

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
